molecular formula C10H5Cl3N2O B4240806 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one CAS No. 41931-12-8

4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one

Cat. No.: B4240806
CAS No.: 41931-12-8
M. Wt: 275.5 g/mol
InChI Key: RNZDHRPODURSQX-UHFFFAOYSA-N
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Description

Significance of Pyridazinone Scaffolds in Modern Chemical Biology and Agroscience Research

Pyridazinone derivatives are recognized as versatile structures possessing a wide spectrum of biological activities. scholarsresearchlibrary.com In the realm of pharmaceuticals, these compounds have attracted considerable attention for their potential therapeutic applications. Research has demonstrated their utility in developing agents with cardiovascular, anti-inflammatory, antidiabetic, antidepressant, analgesic, anticancer, and antimicrobial properties. scholarsresearchlibrary.comresearchgate.net Several commercially successful drugs, such as Levosimendan, Amipizone, and Pimobendan, feature the pyridazinone core and are used as cardiotonic agents. scholarsresearchlibrary.com

The significance of this scaffold extends into agroscience, where pyridazine (B1198779) derivatives have been explored for their effects on plant growth regulation and as active ingredients in herbicides. scholarsresearchlibrary.commdpi.com The inherent chemical stability and the capacity for diverse functionalization of the pyridazinone ring allow chemists to systematically modify its structure to optimize for specific biological targets, whether in human health or crop protection. researchgate.net

Research Context of Halogenated Pyridazinone Derivatives

The introduction of halogen atoms onto the pyridazinone scaffold is a critical strategy for modulating the compound's physicochemical properties and biological activity. Halogenation can significantly enhance bioactivity by altering electronic properties, lipophilicity, and steric interactions with target proteins or enzymes. smolecule.com

Specifically, the 4,5-dichloro configuration on the pyridazinone core has been shown to improve antifungal and antibacterial potency. smolecule.com The chlorine atoms are not merely passive substituents; their electronegativity and size can optimize the molecule's binding affinity to biological targets like fungal β-1,3-glucan synthase. smolecule.com Furthermore, the chlorine atoms at the C4 and C5 positions are susceptible to nucleophilic substitution, making dihalogenated pyridazinones highly valuable and reactive intermediates for the synthesis of diverse derivative libraries. This reactivity is a cornerstone of their application in chemical research, allowing for the systematic exploration of structure-activity relationships (SAR).

Historical Development of Research on 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one and Related Structures

The synthesis of 4,5-dichloropyridazin-3-one structures, the core of the title compound, is historically rooted in the chemistry of mucochloric acid. A common and efficient synthetic approach involves the reaction of mucochloric acid with an appropriate hydrazine (B178648) derivative. cbijournal.com

For instance, the synthesis of the key intermediate, a substituted 4,5-dichloropyridazin-3-one, can be achieved by refluxing mucochloric acid with a specific phenylhydrazine in a suitable solvent system. cbijournal.com This condensation reaction efficiently forms the heterocyclic pyridazinone ring. The resulting N-phenyl-4,5-dichloropyridazin-3-one serves as a foundational building block. The specific compound, this compound, is synthesized by using 2-chlorophenylhydrazine in this reaction scheme. This established synthetic pathway provides a reliable and scalable method for producing the core structure, enabling further investigation and derivatization.

Overview of Key Research Areas for this compound Derivatives

The primary focus of research involving this compound is its application as a versatile chemical intermediate for the synthesis of novel bioactive compounds. The two chlorine atoms on the pyridazinone ring are key reaction handles, allowing for selective displacement by various nucleophiles to generate extensive libraries of new molecules. smolecule.com

The most prominent area of investigation is the nucleophilic substitution at the C4 and C5 positions. Research has shown that one of the chlorine atoms, typically at the C5 position, can be selectively replaced by a range of cyclic and acyclic amines, phenols, and other nucleophiles. cbijournal.com This synthetic flexibility allows for the creation of compounds with diverse functionalities, which are then screened for various biological activities. For example, derivatives synthesized from a related 4,5-dichloropyridazin-3-one intermediate have been evaluated for their anticancer, antiangiogenic, and antioxidant potential. cbijournal.com The resulting structure-activity relationship data helps in designing more potent and selective molecules.

The table below illustrates the types of derivatives that can be synthesized from a dichlorinated pyridazinone core, highlighting its role as a scaffold for generating chemical diversity.

Reactant Amine Resulting C5-Substituent Potential Research Area
PiperidinePiperidin-1-ylAnticancer activity screening cbijournal.com
MorpholineMorpholinoAnticancer activity screening cbijournal.com
CyclopentylamineCyclopentylaminoAnticancer activity screening cbijournal.com
4-Methyl-1,4-diazepane4-methyl-1,4-diazepan-1-ylAnticancer activity screening cbijournal.com

This strategic derivatization underscores the compound's importance not as an end-product itself, but as a crucial starting material in the discovery pipeline for new therapeutic agents and agrochemicals. smolecule.comcbijournal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-(2-chlorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2O/c11-6-3-1-2-4-8(6)15-10(16)9(13)7(12)5-14-15/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZDHRPODURSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388112
Record name 4,5-dichloro-2-(2-chlorophenyl)pyridazin-3-one
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Molecular Weight

275.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41931-12-8
Record name 4,5-Dichloro-2-(2-chlorophenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41931-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dichloro-2-(2-chlorophenyl)pyridazin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4,5 Dichloro 2 2 Chlorophenyl Pyridazin 3 One

Established Synthetic Pathways to the 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one Core

The construction of the this compound framework can be achieved through several reliable synthetic routes, primarily involving cyclization, halogenation, and N-substitution strategies.

Cyclization Reactions Utilizing Precursors (e.g., Mucochloric Acid Condensation)

A primary and widely employed method for the synthesis of the 4,5-dichloropyridazin-3-one core involves the condensation of mucochloric acid with a suitable hydrazine (B178648) derivative. In the case of this compound, the reaction proceeds through the condensation of mucochloric acid with 2-chlorophenylhydrazine. This reaction typically occurs under acidic or basic conditions, leading to the formation of the pyridazinone ring via a cyclization-dehydration sequence. The presence of the chloro-substituents on mucochloric acid is retained in the final product at the 4 and 5 positions of the pyridazinone ring.

The general reaction scheme is as follows:

Reaction of Mucochloric Acid with 2-chlorophenylhydrazine

This method is advantageous due to the commercial availability of the starting materials and the generally high yields obtained. The reaction conditions can be tuned to optimize the yield and purity of the final product.

Halogenation Strategies on Pyridazinone Scaffolds

An alternative approach to obtaining this compound is through the direct halogenation of a pre-synthesized 2-(2-chlorophenyl)pyridazin-3-one scaffold. This precursor can be prepared by the condensation of levulinic acid or other suitable dicarbonyl compounds with 2-chlorophenylhydrazine, followed by dehydrogenation. The subsequent halogenation of the pyridazinone ring can be achieved using various chlorinating agents.

Commonly used chlorinating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and N-chlorosuccinimide (NCS). The regioselectivity of the halogenation can be influenced by the reaction conditions and the electronic nature of the pyridazinone ring. For the synthesis of the 4,5-dichloro derivative, forcing conditions and an excess of the chlorinating agent are often required to achieve dichlorination.

N-Substitution Reactions on Pyridazinone Nuclei

The 2-(2-chlorophenyl) moiety can also be introduced onto a pre-existing 4,5-dichloropyridazin-3-one nucleus. This N-substitution reaction typically involves the reaction of 4,5-dichloropyridazin-3(2H)-one with a 2-chlorophenylating agent. One common method is the N-arylation using a 2-chlorophenylboronic acid in the presence of a copper catalyst, a reaction analogous to the Chan-Lam coupling.

Alternatively, nucleophilic substitution of a suitable leaving group on the nitrogen of the pyridazinone precursor with 2-chloroaniline (B154045) or its derivatives can be employed. The reactivity of the N-H bond in 4,5-dichloropyridazin-3(2H)-one allows for its deprotonation with a base, followed by reaction with an activated 2-chlorophenyl electrophile.

Advanced Synthetic Strategies for Functionalization and Derivatization

The chlorine atoms at the 4 and 5 positions of this compound are susceptible to nucleophilic attack, making them excellent handles for further functionalization. Additionally, modern cross-coupling methodologies have been successfully applied to introduce carbon and nitrogen-based substituents.

Nucleophilic Substitution Reactions at the Pyridazinone Ring

The electron-deficient nature of the pyridazinone ring, further enhanced by the electron-withdrawing effect of the carbonyl group and the chlorine atoms, facilitates nucleophilic substitution at the C4 and C5 positions. A variety of nucleophiles can be employed to displace one or both chlorine atoms.

The regioselectivity of the substitution is often dependent on the nature of the nucleophile and the reaction conditions. Generally, the chlorine at the C4 position is more reactive towards nucleophilic attack than the chlorine at the C5 position. This allows for the selective mono-substitution at the C4 position under controlled conditions.

NucleophileProduct(s)Observations
Amines (R₂NH)4-amino-5-chloro- and 4,5-diamino derivativesRegioselectivity can be controlled by stoichiometry and temperature.
Alkoxides (RO⁻)4-alkoxy-5-chloro- and 4,5-dialkoxy derivativesThe C4 position is generally more reactive.
Thiolates (RS⁻)4-thioether-5-chloro- and 4,5-dithioether derivativesStrong nucleophiles, often leading to disubstitution.
Azides (N₃⁻)4-azido-5-chloro- and 4,5-diazido derivativesAzide can be further transformed into other nitrogen-containing functional groups.

These substitution reactions significantly expand the chemical space accessible from this compound, allowing for the introduction of a wide range of functional groups and the synthesis of diverse compound libraries.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have emerged as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds on the pyridazinone scaffold. These reactions typically involve the coupling of the chloro-substituted pyridazinone with an organoboron reagent in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura coupling of this compound with aryl or heteroarylboronic acids allows for the introduction of various aromatic and heteroaromatic moieties at the C4 and/or C5 positions. The reactivity of the two chlorine atoms can be differentiated, enabling sequential cross-coupling reactions to introduce different substituents.

Typical Suzuki-Miyaura Reaction Conditions:

Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium complexes.

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, or other inorganic bases.

Solvent: Toluene, dioxane, DMF, or aqueous mixtures.

Boron Reagent: Arylboronic acids, arylboronic esters.

This methodology provides a convergent and flexible approach to synthesize highly functionalized 2-(2-chlorophenyl)pyridazin-3-one derivatives with tailored electronic and steric properties.

Oxidation and Reduction Transformations of the Pyridazinone System

The pyridazinone core, characterized by its arrangement of nitrogen atoms and a carbonyl group, can undergo various oxidation and reduction reactions, although specific studies on this compound are not extensively documented. However, by analogy with related pyridazine (B1198779) and pyridazinone systems, several potential transformations can be inferred.

Oxidation Reactions

Oxidation of the pyridazinone system can target the nitrogen atoms or the carbon backbone of the ring.

N-Oxidation: The nitrogen atoms in the pyridazine ring can be oxidized to form N-oxides. nih.gov This transformation is typically achieved using peroxy acids, such as peroxybenzoic acid or dimethyldioxirane (B1199080). researchgate.netwikipedia.org The N-oxidation of pyridazines can alter the electronic properties of the ring, influencing its reactivity in subsequent reactions. For instance, the oxidation of 2-substituted pyridines with dimethyldioxirane yields the corresponding N-oxides quantitatively in many cases. researchgate.net Photochemically, certain pyridazine N-oxides, like 3,6-dichloropyridazine (B152260) N-oxide, can act as precursors for reactive oxygen species. nih.gov

Dehydrogenation (Aromatization): In cases where the pyridazinone ring is partially saturated (i.e., a dihydropyridazinone), oxidation can lead to the formation of the fully aromatic pyridazinone system. A common method for this transformation is the use of bromine in acetic acid, which effectively removes hydrogen atoms to create a double bond within the ring. nih.gov This process is a key step in the synthesis of many aromatic pyridazinones from their dihydro precursors. nih.gov

Reduction Reactions

Reduction of the pyridazinone system can involve the C=C double bond, the carbonyl group, or attached functional groups.

Catalytic Hydrogenation: This is a versatile method for reduction in organic synthesis. libretexts.orgazom.com For the pyridazinone ring, catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) could potentially reduce the C4=C5 double bond to yield a 4,5-dihydro-3(2H)-pyridazinone derivative. thieme-connect.denih.gov However, a significant side reaction in the catalytic hydrogenation of chlorinated aromatic compounds is dehalogenation, where chlorine atoms are replaced by hydrogen. google.com Controlling the reaction conditions is crucial to achieve selective reduction of the double bond without removing the chlorine substituents.

Carbonyl Group Reduction: The carbonyl group at the C3 position of the pyridazinone ring can potentially be reduced to a hydroxyl group. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones to secondary alcohols. libretexts.org Application of these reagents to this compound would be expected to yield the corresponding 3-hydroxypyridazine derivative.

The table below summarizes potential oxidation and reduction transformations applicable to the pyridazinone system based on analogous chemical reactions.

TransformationReagent/ConditionPotential Product
Oxidation
N-OxidationPeroxy acids (e.g., m-CPBA)This compound N-oxide
DehydrogenationBromine in Acetic Acid(Applicable to dihydro-precursors to form the pyridazinone)
Reduction
C=C Bond HydrogenationH₂, Pd/C4,5-Dichloro-2-(2-chlorophenyl)-4,5-dihydropyridazin-3-one
Carbonyl ReductionNaBH₄ or LiAlH₄4,5-Dichloro-2-(2-chlorophenyl)-3-hydroxypyridazine

Cyclization Reactions Leading to Fused Pyridazinone Systems

The chlorine atoms at the C4 and C5 positions of this compound are excellent leaving groups, making the compound a valuable precursor for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with binucleophilic reagents, where each nucleophilic site displaces a chlorine atom to form a new ring. mdpi.com

Synthesis of Pyridazino[4,5-b]quinoxalines

Quinoxalines are formed by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In a similar strategy, this compound can serve as a 1,2-dicarbonyl equivalent. The reaction with a substituted o-phenylenediamine would proceed via a double nucleophilic aromatic substitution, where the two amino groups displace the chlorine atoms at C4 and C5, leading to the formation of a fused pyrazine (B50134) ring. This results in a tricyclic pyridazino[4,5-b]quinoxaline (B102560) system.

Synthesis of Pyridazino[4,5-b]indoles

The synthesis of the pyridazino[4,5-b]indole ring system is of significant interest due to its biological activities. researchgate.net While many syntheses build the pyridazinone ring onto an existing indole (B1671886), it is also possible to construct the indole ring from the pyridazinone. One conceptual approach would involve reactions that first introduce a carbon-based substituent at one of the chloro-positions (e.g., via a cross-coupling reaction) and an amino or nitro group at the adjacent position, followed by an intramolecular cyclization (e.g., Fischer indole synthesis, reductive cyclization) to form the fused pyrrole (B145914) ring. A more direct route involves the reaction of pyridazinone precursors with substituted hydrazines to build the indole system. nih.gov

Synthesis of other Fused Systems

The reactivity of the dichloropyridazinone core allows for the synthesis of various other fused heterocycles. For example, reaction with hydrazine can lead to the formation of pyridazino[4,5-d]pyridazines. asianpubs.org The general principle involves the use of a binucleophile where the two nucleophilic centers are positioned to react with the C4 and C5 positions of the pyridazinone ring, leading to a new five- or six-membered fused ring.

The following table details representative cyclization reactions to form fused pyridazinone systems.

Fused SystemReagentsReaction Type
Pyridazino[4,5-b]quinoxalineSubstituted o-phenylenediamineDouble Nucleophilic Aromatic Substitution
Pyridazino[4,5-b]indoleVarious indole precursors (e.g., 2-acetylindole-3-carboxylic acid) and hydrazineCondensation/Cyclization
Pyridazino[4,5-d]pyridazineHydrazineCondensation/Cyclization

Mechanistic Insights into Key Transformations of this compound

The most characteristic reactions of this compound involve the displacement of its chlorine atoms. These transformations are best understood through the mechanism of Nucleophilic Aromatic Substitution (SₙAr).

The SₙAr mechanism is distinct from Sₙ1 and Sₙ2 reactions and is characteristic of electron-deficient aromatic and heteroaromatic systems. youtube.com It is a two-step process:

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom (C4 or C5). This attack is facilitated by the electron-deficient nature of the pyridazinone ring. The ring's electron density is reduced by the inductive and resonance effects of the electronegative nitrogen atoms, the carbonyl group, and the chlorine atoms. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion (a good leaving group). This step is typically fast.

Regioselectivity

In this compound, the two chlorine atoms at C4 and C5 are not equivalent. The regioselectivity of the nucleophilic attack (i.e., whether the C4 or C5 chlorine is substituted first) is a key mechanistic question. The preferred site of attack is the most electrophilic carbon atom. The relative electrophilicity of C4 and C5 is influenced by the combined electronic effects of the N2-phenyl substituent, the C3-carbonyl group, and the adjacent nitrogen atoms.

Studies on the closely related 4,5-dichloro-2-cyanopyridazin-3(2H)-one have shown that the regiochemical outcome of nucleophilic substitution is highly dependent on the nucleophile and the reaction conditions. researchgate.net This suggests a subtle interplay of electronic and steric factors. For this compound, computational studies could provide valuable insight into the charge distribution and LUMO (Lowest Unoccupied Molecular Orbital) coefficients at C4 and C5, thereby predicting the most likely site for nucleophilic attack. researchgate.netresearchgate.net Generally, the carbon atom that can better stabilize the negative charge in the Meisenheimer intermediate will be the preferred site of attack.

Advanced Spectroscopic and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and detailed spectral interpretations for 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one could not be located.

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Characteristic IR absorption frequencies for the functional groups present in this compound are not documented in the available resources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry data, including the molecular ion peak and the fragmentation pattern for this compound, were not found.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

There are no published X-ray crystallographic studies for this compound, meaning information on its crystal system, space group, unit cell dimensions, and intermolecular interactions is unavailable.

Structure Activity Relationship Sar Studies and Molecular Design of 4,5 Dichloro 2 2 Chlorophenyl Pyridazin 3 One Derivatives

Elucidating the Influence of Substituent Variations on Biological Activity

The biological profile of pyridazinone derivatives can be significantly altered by modifying the substituents on the pyridazinone core and the associated phenyl ring. scholarsresearchlibrary.comresearchgate.net These modifications influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its interaction with biological targets.

Halogen atoms play a critical role in modulating the biological activity of pyridazinone derivatives. The presence and position of halogens on both the pyridazinone and phenyl rings can lead to substantial changes in potency and selectivity.

The 4,5-dihalo-substitution on the pyridazinone ring is a common feature in many biologically active derivatives. For instance, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have been reported to exhibit good analgesic activity without the common ulcerogenic side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.com The specific halogen atoms at these positions can fine-tune the activity. The high electronegativity and size of chlorine atoms in the core compound, 4,5-dichloro-2-(2-chlorophenyl)pyridazin-3-one, contribute significantly to its chemical properties and biological interactions. smolecule.com

Similarly, substitutions on the phenyl ring are crucial. The position of the chlorine atom on the phenyl ring (ortho-, meta-, or para-) influences the molecule's conformation and its ability to fit into the binding pocket of a target protein. For example, studies on related pyridazinone series have shown that the position of a substituent on the phenyl ring can dramatically alter activity. While the core subject of this article is the 2-(2-chlorophenyl) derivative, related compounds like 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one and 4,5-dichloro-2-(4-chlorophenyl)pyridazin-3(2H)-one are also subjects of study, indicating the importance of the chlorine's position on the phenyl ring. smolecule.combldpharm.com

Research has shown that the introduction of different halogens or additional halogen atoms can modulate activity. For example, replacing a chloro group with a fluoro group at the para position of the phenyl ring in some pyridazinone series has been shown to affect MAO-B inhibitory activity. nih.gov

Table 1: Effect of Halogen Substitution on Biological Activity

Compound ClassSubstitution PatternObserved Biological ActivityReference(s)
2-substituted 4,5-dihalo-3(2H)-pyridazinonesHalogens at C4 and C5Analgesic activity sarpublication.com
4,5-dichloro-2-(chlorophenyl)pyridazin-3-onesChlorine at C2, C3, or C4 of the phenyl ringModulates receptor binding and antagonist activity smolecule.combldpharm.com
Pyridazinone derivativesFluoro-substitution on the phenyl ringInfluence on MAO-B inhibition nih.gov

Modifying the aromatic and heteroaromatic moieties attached to the pyridazinone core is a key strategy for developing new derivatives with diverse pharmacological profiles. scholarsresearchlibrary.comresearchgate.net The phenyl ring at the N-2 position is a common starting point for such modifications.

Studies have shown that replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to compounds with different or improved activities. For instance, incorporating an indole (B1671886) moiety at the C-4 position of the pyridazinone ring has resulted in derivatives with potent inhibitory activity against phosphodiesterase type 4 (PDE4), a target for anti-inflammatory drugs. nih.gov The planarity of the pyridazinone scaffold in these cases appears to allow for better interactions within the hydrophobic pocket of the enzyme's active site. nih.gov

In other studies, the introduction of different phenyl rings at the C-6 position, combined with modifications at the N-2 position, aimed to create a comprehensive SAR for vasorelaxant activity. nih.gov The electronic nature of the substituent on these phenyl rings (e.g., electron-donating or electron-withdrawing groups) plays a significant role in determining the potency of the compounds.

Furthermore, the fusion of the pyridazinone ring with other cyclic systems to form tricyclic scaffolds has been explored to create rigid analogs with specific conformational arrangements, which has been found beneficial for cardiovascular properties. nih.gov The planarity between the phenyl and pyridazinone core was found to be desirable for maximum positive inotropic effects in some series. nih.gov

The introduction of alkyl and other functional groups at various positions on the pyridazinone scaffold is a critical aspect of SAR studies. sarpublication.com These groups can influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic properties. omicsonline.org

Alkyl Groups: The size and position of alkyl groups can significantly impact biological activity. For example, in one study on pyridazinone derivatives with anti-inflammatory activity, increasing the bulk of an alkyl group at position 4 (from methyl to n-butyl) led to improved activity. nih.gov Alkyl groups can enhance lipophilicity, which may improve membrane permeability and bioavailability. omicsonline.org However, N-methylation of the pyridazinone ring (at the N-2 position) in some PDE4 inhibitors resulted in a decrease in potency compared to the corresponding NH analogue, suggesting that a hydrogen bond donor at this position is optimal for affinity. nih.gov

Other Functional Groups:

Amino Groups: The introduction of amino groups can significantly influence activity. A series of 4-amino-pyridazinones substituted at the N-2 position with arylpiperazinylalkyl groups exhibited potent antinociceptive effects. sarpublication.com In another study, replacing a cyano group with an amino or acetylamino group in tricyclic pyridazinones resulted in compounds with potent blood-pressure-lowering effects. nih.gov

Cyano Groups: The presence of a cyano group has been shown to be important for the anti-inflammatory properties of certain indenopyridazinone derivatives, whereas it was devoid of antihypertensive activity seen in related analogs. sarpublication.comnih.gov

Methoxy Groups: A methoxyindole moiety on a pyridazinone derivative was found to be highly active as a PDE4B inhibitor. nih.gov In a different series, methoxy-substituted derivatives showed higher MAO-B inhibitory activity compared to trifluoromethyl-substituted ones. nih.gov

Table 2: Influence of Functional Groups on Pyridazinone Activity

Position of SubstitutionFunctional GroupEffect on Biological ActivityReference(s)
C4Increasing alkyl bulk (methyl to n-butyl)Improved anti-inflammatory activity nih.gov
N2Methyl group (vs. H)Decreased PDE4B affinity nih.gov
C4Amino groupPotent antinociceptive effects sarpublication.com
C7 (tricyclic)Amino/Acetylamino (vs. Cyano)Potent antihypertensive activity nih.gov
C7 (tricyclic)Cyano groupAnti-inflammatory properties sarpublication.comnih.gov
Indole MoietyMethoxy groupHigh PDE4B inhibitory activity nih.gov

Pharmacophore Mapping and Ligand Design Principles for Pyridazinone-Based Compounds

Pharmacophore mapping is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. beilstein-journals.org For pyridazinone-based compounds, this approach helps in understanding drug-receptor interactions and guides the design of new, more potent ligands. nih.govactascientific.com

Pharmacophore models for pyridazinone derivatives often highlight the importance of specific features:

Hydrogen Bond Acceptors (HBA): The carbonyl group of the pyridazinone ring is a key hydrogen bond acceptor. researchgate.net

Hydrogen Bond Donors (HBD): An N-H group on the pyridazinone ring can act as a crucial hydrogen bond donor. nih.gov

Hydrophobic/Aromatic Regions: The phenyl ring and other aromatic or lipophilic substituents provide essential hydrophobic interactions with the target protein. researchgate.net

A pharmacophore model developed for PDE4 inhibitors based on a pyridazinone scaffold identified two hydrogen bond acceptor groups, one hydrogen bond donor group, and one aromatic ring as crucial features for activity. actascientific.com The specific distances between these features were calculated to be critical for optimal binding.

Inverse virtual screening (iVS) methodologies, which use pharmacophore mapping to screen a library of compounds against a large database of biological targets, have been applied to pyridazinone-based molecules. nih.govtandfonline.comscienceopen.com This approach can help identify potential new targets for a given set of compounds, a strategy known as drug repurposing. nih.govscienceopen.com In one such study, a library of 52 pyridazinone-based small molecules was screened against thousands of receptor-based pharmacophore models to identify potential new biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. researchwithrutgers.com This method is used to predict the activity of newly designed molecules before their synthesis, thus streamlining the drug discovery process. researchgate.netdmed.org.ua

For pyridazinone derivatives, QSAR models have been developed to predict various activities, including anti-inflammatory effects and corrosion inhibition. nih.govresearchgate.net These models are built using molecular descriptors that quantify different aspects of the molecule's structure, such as:

Topological descriptors: Describe the atomic connectivity.

Electronic descriptors: Relate to the distribution of electrons (e.g., HOMO/LUMO energies).

Quantum chemical descriptors: Calculated using methods like Density Functional Theory (DFT). researchgate.netkfupm.edu.sa

In one study, a 3D-QSAR model was developed for pyridazinone derivatives as PDE4 inhibitors. actascientific.com This approach provides a 3D visualization of the regions where steric bulk, positive or negative charges are favorable or unfavorable for activity, offering direct insights for structural modification. The application of multiple linear regression (MLR) and artificial neural network (ANN) techniques has also been used to develop predictive QSAR models for pyridazine (B1198779) derivatives. researchgate.netkfupm.edu.sa The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques to ensure their reliability. researchwithrutgers.comdmed.org.ua

Computational Approaches to SAR

Computational chemistry provides a suite of powerful tools to investigate SAR, complementing experimental studies and accelerating the design of novel compounds. beilstein-journals.org For pyridazinone derivatives, these approaches are used to understand binding mechanisms, predict activity, and rationalize experimental observations. nih.govscienceopen.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For pyridazinone derivatives, docking studies have been used to investigate their binding modes within the active sites of enzymes like PDE4 and cyclooxygenase-2 (COX-2). nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. Docking simulations helped to confirm that a more planar pyridazinone scaffold allows for better interactions with the active site of PDE4B compared to a less planar dihydro structure. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time. This method provides insights into the stability of the binding pose predicted by docking and can reveal conformational changes in the protein upon ligand binding. tandfonline.comscienceopen.com For pyridazinone-based series, MD simulations have been employed to validate docking results and confirm effective ligand-protein interactions. nih.govscienceopen.com

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is employed to obtain various molecular descriptors (e.g., HOMO-LUMO energy gap, molecular electrostatic potential maps) that are used in QSAR studies and to understand the reactivity and stability of the synthesized compounds. mdpi.com

These computational approaches, often used in combination, provide a detailed understanding of the SAR for pyridazinone derivatives, enabling a more rational and efficient design of new therapeutic agents. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

A thorough search of existing research databases and scientific publications did not yield any specific molecular docking studies for this compound. While there are numerous studies on other pyridazinone derivatives, the specific interactions and binding modes for this compound against any biological target have not been documented. Therefore, no data on its binding affinity, key interacting amino acid residues, or potential biological targets can be provided.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the conformational changes of a ligand and its target protein upon binding, as well as the stability of the ligand-protein complex.

Similar to the lack of molecular docking data, there are no published molecular dynamics simulation studies for this compound. Such studies would be crucial for understanding the dynamic behavior of the compound within a biological environment, assessing the stability of its binding pose, and analyzing the energetic contributions of various interactions. Without these simulations, a comprehensive understanding of its conformational flexibility and the thermodynamics of its binding to any potential target remains speculative.

Investigation of Biological Activities and Mechanistic Insights

Research on Antimicrobial Activities of 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one Derivatives

The pyridazinone nucleus is a versatile scaffold that has been extensively studied for its therapeutic potential, leading to the development of derivatives with a wide range of pharmacological activities, including antimicrobial properties. researchgate.netnih.gov The presence of chlorine atoms on the pyridazinone ring, combined with a chlorophenyl group, is thought to enhance the bioactivity of these compounds. smolecule.com

Research into pyridazinone derivatives has demonstrated their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org The introduction of different substituents onto the pyridazinone core allows for the modulation of antibacterial activity. mdpi.com

Studies on various pyridazinone derivatives have identified significant activity against several bacterial strains. For instance, certain derivatives have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com One study highlighted a derivative that was particularly effective against Gram-positive bacteria, specifically S. aureus (MRSA). mdpi.com Other research has found that some derivatives exhibit excellent activity against Streptococcus pyogenes (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). biomedpharmajournal.org The antibacterial activity of these compounds is often evaluated by measuring the minimum inhibitory concentration (MIC), with lower values indicating higher potency. mdpi.com

Below is a table summarizing the antibacterial activity of selected pyridazinone derivatives against various bacterial strains.

Derivative TypeBacterial StrainActivity LevelReference
Pyridazinone Derivative 7S. aureus (MRSA)MIC: 7.8 µM mdpi.com
Pyridazinone Derivative 7P. aeruginosaSignificant mdpi.com
Pyridazinone Derivative 7A. baumanniiMIC: 7.8 µM mdpi.com
Pyridazinone Derivative 13A. baumanniiMIC: 3.74 µM mdpi.com
Pyridazinone Derivative 13P. aeruginosaMIC: 7.48 µM mdpi.com
Pyridazinone Derivative IIIaS. pyogenesExcellent biomedpharmajournal.org
Pyridazinone Derivative IIIaE. coliExcellent biomedpharmajournal.org

This table is for illustrative purposes and compiles data on various pyridazinone derivatives to show the potential antibacterial spectrum of this class of compounds.

In addition to their antibacterial effects, pyridazinone derivatives have been investigated for their antifungal properties. The 4,5-dichloro configuration on the pyridazinone core, as seen in the subject compound, is suggested to be beneficial for antifungal potency. smolecule.com

Screening of synthesized pyridazinone compounds has revealed activity against pathogenic fungi. For example, specific derivatives have demonstrated very good activity against Aspergillus niger and Candida albicans. biomedpharmajournal.orgnih.gov The mechanism of this antifungal action is thought to involve the inhibition of crucial fungal enzymes, such as β-1,3-glucan synthase, which is involved in cell wall synthesis. smolecule.com The lipophilicity conferred by the chlorophenyl group may also aid in penetrating fungal cell membranes. smolecule.com

The following table presents findings on the antifungal activity of specific pyridazinone derivatives.

Derivative TypeFungal StrainActivity LevelReference
Pyridazinone Derivative IIIdAspergillus nigerVery Good biomedpharmajournal.org
Pyridazinone Derivative IIIdCandida albicansVery Good biomedpharmajournal.org
Pyridazinone Derivative 8gCandida albicansSignificant (MIC: 16 µg/mL) nih.gov

This table illustrates the antifungal potential of the pyridazinone scaffold based on studies of various derivatives.

The precise antimicrobial mechanisms of action for this compound are not fully elucidated in the provided context. However, research on the broader class of pyridazinone derivatives points towards enzyme inhibition as a primary mode of action. smolecule.com For antifungal activity, it is suggested that these compounds may target enzymes essential for fungal cell wall integrity, such as β-1,3-glucan synthase. smolecule.com In bacteria, it is believed that these derivatives may interfere with the function of various bacterial enzymes, thereby disrupting critical cellular processes. smolecule.com The lipophilic nature of the molecule, enhanced by the chlorophenyl group, likely facilitates passage across cell membranes to reach these intracellular targets. smolecule.com

Herbicidal Activity Research and Agrochemistry Applications

Substituted pyridazinone compounds are well-established in agrochemistry for their herbicidal properties. cambridge.orgcambridge.org They are known to be effective against a variety of weeds and are used to protect crops. okstate.edu

The primary mode of action for many pyridazinone herbicides involves the inhibition of key enzymatic processes within the plant, particularly those related to photosynthesis. cambridge.orgias.ac.in Research has shown that these compounds are potent inhibitors of the photosynthetic electron transport chain. ias.ac.innih.gov They specifically target Photosystem II (PS II), interfering with the Hill reaction, which is the light-driven transfer of electrons from water to an artificial electron acceptor. cambridge.orgnih.gov This inhibition disrupts the plant's ability to convert light energy into chemical energy. cambridge.org While the provided information focuses on photosynthesis inhibition, other enzyme systems could potentially be affected by this class of compounds.

The herbicidal effect of pyridazinone derivatives is primarily due to their interference with photosynthesis. cambridge.orgcambridge.org These herbicides act on the acceptor side of Photosystem II, where they block the transport of electrons from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB), which is a plastoquinone. nih.gov This blockage halts the entire photosynthetic electron flow, leading to a buildup of highly reactive molecules that cause oxidative damage to chloroplast components, ultimately resulting in cell death and the bleaching of new foliage. cambridge.orgnih.gov Some pyridazinone herbicides also possess a secondary mode of action that involves interfering with chloroplast development, making them highly effective. cambridge.orgcambridge.org The specific substitutions on the pyridazinone molecule can influence the potency and spectrum of its herbicidal activity. cambridge.orgias.ac.in

Structure-Activity Relationship Studies for Selective Herbicidal Action

The pyridazinone core is a well-established framework in the development of herbicides. Research into the structure-activity relationships (SAR) of pyridazinone derivatives aims to optimize their potency and selectivity against various weed species. Studies have shown that substitutions on both the pyridazinone ring and the N-phenyl substituent are critical for herbicidal efficacy.

Key findings from SAR studies on herbicidal pyridazinone derivatives include:

Substitution on the N-phenyl ring: The position and nature of substituents on the phenyl ring attached to the nitrogen at position 2 of the pyridazinone core significantly influence activity. For instance, compounds with ethyl groups at the ortho position of the phenyl ring have demonstrated improved herbicidal effects, particularly against grass weeds. nih.gov

Substitution on the Pyridazinone Ring: Modifications to the pyridazinone ring itself are crucial. Research on a series of phenyl-substituted cyclic keto-enols containing a pyridazinone moiety revealed that a methyl group at the 6-position of the ring is critical for high herbicidal activity against both grass and broadleaf weeds. nih.gov Similarly, a methyl group at the 2-position of the pyridazinone ring was found to significantly contribute to herbicidal efficacy. nih.gov

Mechanism of Action: Many herbicidal pyridazinones function by causing characteristic bleaching symptoms in plants. nih.gov This is often due to the inhibition of critical enzymes in plant metabolic pathways. For example, some phenyl-substituted cyclic keto-enols containing a pyridazinone moiety act as inhibitors of acetyl-coenzyme A carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis. nih.gov Other studies on derivatives like 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one suggest that having an appropriately bulky substituent is important for bleaching and herbicidal activities. researchgate.net

Structural FeatureImpact on Herbicidal ActivityReference
Ethyl group at ortho-position of N-phenyl ringImproved activity, especially against grass weeds nih.gov
Methyl group at 6-position of pyridazinone ringCritical for high activity against grass and broadleaf weeds nih.gov
Methyl group at 2-position of pyridazinone ringSignificant contribution to efficacy nih.gov
Bulky substituents (e.g., trifluoromethylphenyl)Critical for bleaching and herbicidal effects researchgate.netnih.gov

Enzyme Inhibition and Modulation Studies

The pyridazinone scaffold has been identified as a versatile template for designing inhibitors of various enzymes implicated in human diseases.

Phosphodiesterase (PDE) Inhibition Research (e.g., PDE-III, PDE-V)

Pyridazine (B1198779) and pyridazinone derivatives are recognized as significant bioactive molecules that can inhibit phosphodiesterase (PDE) enzymes, particularly PDE-III and PDE-V. samipubco.comsamipubco.com PDEs are crucial enzymes that regulate the intracellular levels of second messengers like cAMP and cGMP. samipubco.comresearchgate.net Selective inhibitors of these enzymes have therapeutic applications; for example, PDE-III inhibitors are used for congestive heart failure, and PDE-V inhibitors are used for erectile dysfunction and pulmonary hypertension. samipubco.comsamipubco.com

Structure-activity relationship studies on pyrazolopyridine-pyridazinone compounds have provided insights into selective inhibition:

PDE-III Inhibition: The lactam functionality of the pyridazinone ring is a critical determinant for PDE-III inhibitory activity. nih.gov Research suggests that an unsubstituted nitrogen at this position is preferable for potency. nih.gov

PDE-IV Inhibition: The introduction of a hydrophobic substituent at the N(2) center of the pyridazinone ring strongly promotes PDE-IV inhibition. nih.gov

PDE-V Inhibition: Certain pyrazolo[3,4-d] pyridazine analogs have been tested as PDE-V inhibitors, with many showing IC50 values in the range of 0.14 to 1.4 µM. researchgate.net

Compound ClassTarget EnzymeKey SAR FindingReference
Pyrazolopyridine-pyridazinonesPDE-IIIUnsubstituted lactam nitrogen is preferred for activity. nih.gov
Pyrazolopyridine-pyridazinonesPDE-IVA hydrophobic substituent at the N(2) position enhances inhibition. nih.gov
Pyrazolo[3,4-d] pyridazinesPDE-VA benzyl (B1604629) group at position-6 is crucial for activity. researchgate.net
Aryl dihydro pyridazinesPDE-IIIBIdentified as potent and selective inhibitors. samipubco.com

Glucan Synthase Inhibition Studies

The pyridazinone structure has served as a basis for the development of novel inhibitors of β-1,3-glucan synthase, an essential enzyme for cell wall biosynthesis in fungi. nih.govnih.gov As this enzyme is absent in mammals, it is an attractive target for antifungal drug development. nih.gov

A novel series of pyridazinone analogs has been developed as potent β-1,3-glucan synthase inhibitors. nih.gov The lead compound for one such series was 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one. nih.gov Optimization and detailed structure-activity relationship studies of pyridazine-based inhibitors have led to the discovery of compounds with improved pharmacokinetic profiles and potent in vivo efficacy in lethal fungal infection models. nih.govresearchgate.net

Compound SeriesEnzyme TargetTherapeutic GoalKey FindingReference
Piperazine pyridazinonesβ-1,3-glucan synthaseAntifungal agentOptimization of the sulfonamide moiety led to improved systemic exposure while retaining good antifungal activity. nih.gov
Pyridazine-based small moleculesβ-1,3-glucan synthaseAntifungal agentOptimization of the pharmacokinetic profile led to a compound with demonstrated in vivo potency. nih.gov

Acetylcholinesterase (AChE) Inhibition Research

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. nih.govsemanticscholar.org Various pyridazinone derivatives have been synthesized and evaluated as AChE inhibitors, with some showing high potency and selectivity over the related enzyme butyrylcholinesterase (BuChE). nih.govmdpi.comnih.gov

For example, 2,6-disubstituted pyridazinones have been identified as a novel class of AChE inhibitors. nih.gov Further studies on 3(2H)pyridazinone-triazole derivatives have yielded compounds with inhibition constants (Ki) against AChE in the low micromolar range. semanticscholar.org Docking studies suggest that these compounds may interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme simultaneously. nih.gov

Compound SeriesTargetInhibitory ActivityReference
2,6-Disubstituted pyridazinonesAChEIdentified as a novel inhibitor scaffold with high in vitro activity and selectivity. nih.gov
3(2H)pyridazinone-triazole derivativesAChEKi values ranging from 2.35 ± 0.18 to 5.15 ± 0.46 µM. semanticscholar.org
Pyridyl–pyridazine hybridsAChE & BuChECompound 5 showed IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE. mdpi.com

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes are key to the inflammation pathway, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The pyridazine nucleus is considered a promising scaffold for developing potent and selective COX-2 inhibitors, which offer anti-inflammatory benefits with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs that also inhibit COX-1. nih.govresearchgate.net

Numerous studies have reported the design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors. nih.govorientjchem.org

Certain novel pyridazinone derivatives have shown strong COX-2 inhibition with IC50 values in the sub-micromolar range (e.g., 0.77 µM) and high selectivity indices (SI) over COX-1. nih.gov

The incorporation of specific chemical moieties, such as thiazole (B1198619) and 4-thiazolidinone, into a pyridazine compound has been reported to impart selectivity towards COX-2 inhibition. nih.gov

Hybrid molecules combining the pyrazole (B372694) and pyridazine pharmacophores have also yielded potent COX-2 inhibitors, with some derivatives demonstrating higher inhibitory action than the reference drug celecoxib. rsc.org

Compound ClassCOX-2 IC50COX-1 IC50Selectivity Index (SI)Reference
Pyridazinone derivative 5a0.77 µM12.87 µM16.70 nih.gov
Pyridazinone derivative 5f1.89 µM25.28 µM13.38 nih.gov
Pyrazole–pyridazine hybrid 5f1.50 µM>100 µM>66.67 rsc.org
Pyrazole–pyridazine hybrid 6f1.15 µM>100 µM>86.95 rsc.org

Poly(ADP-ribose) Polymerase (PARP) Inhibition Research

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for cellular processes like DNA repair and maintaining genomic stability. ekb.egresearchgate.net PARP inhibitors have emerged as a promising therapeutic strategy for treating various cancers, especially those with defects in DNA repair pathways. ekb.egfrontiersin.org The pyridazinone scaffold has been successfully utilized to design novel and potent PARP-1 inhibitors. researchgate.netnih.gov

Researchers have used the pyridopyridazinone scaffold as an isostere of the phthalazine (B143731) nucleus found in the approved PARP inhibitor Olaparib. nih.gov This strategy has led to the development of compounds with PARP-1 inhibitory potencies in the nanomolar range, comparable to Olaparib. For example, one of the best compounds from a designed series, compound 8a, exhibited a PARP-1 IC50 of 36 nM, compared to 34 nM for Olaparib. nih.gov Molecular modeling has shown that these compounds can dock effectively into the PARP-1 active site, forming key hydrogen bond interactions. researchgate.netnih.gov

Compound ScaffoldTargetReported ActivityReference DrugReference
Pyridopyridazinone (Compound 8a)PARP-1IC50 = 36 nMOlaparib (IC50 = 34 nM) nih.gov
Pyridazino[3,4,5-de]quinazolines (Compound 87)PARP-1IC50 = 0.148 µMNot specified nih.gov
Pyridazino[3,4,5-de]quinazolines (Compound 88)PARP-1IC50 = 0.152 µMNot specified nih.gov

Other Biological Activities under Research Scrutiny

The unique chemical architecture of pyridazinone derivatives has prompted extensive research into their biological effects beyond their primary applications. The following sections detail the findings related to their anti-inflammatory, antioxidant, cardiovascular, and neurological activities, as well as their role in agriculture.

The pyridazinone core is a well-established scaffold for the development of anti-inflammatory agents, with many derivatives exhibiting potent activity, often with a reduced risk of the gastric side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.comjscimedcentral.comnih.gov Research has shown that 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives, the structural class to which this compound belongs, demonstrate significant analgesic and anti-inflammatory properties. sarpublication.comresearchgate.net

Studies on various pyridazinone analogues have demonstrated significant inhibition of key inflammatory mediators. For instance, a derivative featuring a 4-(2-chlorophenyl) substituent was found to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with inhibition percentages of 61% and 28% respectively at a 10 µM concentration. nih.gov This compound also showed potent in-vivo analgesic and anti-inflammatory effects in carrageenan-induced paw edema models. nih.gov Other derivatives have been identified as potent and selective COX-2 inhibitors, with some showing greater anti-inflammatory activity than the reference drug indomethacin. sarpublication.comcu.edu.eg

Derivative ClassTarget Enzyme/PathwayObserved EffectReference
4-(2-chlorophenyl)-pyridazinone derivativeCOX-1 / COX-261% / 28% inhibition at 10 µM nih.gov
Vicinally disubstituted pyridazinonesCOX-2Selective inhibition, reduced PGE2 production sarpublication.com
General Pyridazinone ScaffoldsNF-κBInhibition of LPS-induced activity nih.gov
N-substituted pyridazinonesCOX-2Selective inhibition, potent anti-inflammatory activity cu.edu.eg

Many pyridazinone derivatives have been investigated for their ability to counteract oxidative stress, a condition implicated in numerous diseases. tandfonline.com These compounds can act as antioxidants by scavenging free radicals and inhibiting lipid peroxidation. nih.govresearchgate.net Studies on a range of 2H-pyridazine-3-one and chloropyridazine analogues revealed that many possess a strong inhibitory effect on superoxide (B77818) anion formation, with inhibition rates between 84% and 99% at a 10⁻³ M concentration. tandfonline.comnih.gov

The antioxidant potential of these compounds has been evaluated using various in-vitro assays. For example, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-one derivatives were screened for their ability to scavenge 2,2-diphenyl-1-picryl hydrazine (B178648) (DPPH), hydroxyl (OH), and superoxide anion radicals. researchgate.netnih.gov Similarly, other novel 4,5-dichloro-pyridazin-3-one derivatives have demonstrated significant antioxidant activity in DPPH and hydrogen peroxide scavenging assays. benthamdirect.comrjptonline.org Computational studies suggest that the antioxidant capacity of pyridazine derivatives can be attributed to mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). researchgate.net

AssayDerivative ClassKey FindingsReference
Superoxide Anion Scavenging2H-pyridazine-3-one analogues84% - 99% inhibition at 10⁻³ M tandfonline.comnih.gov
Lipid Peroxidation Inhibition2H-pyridazine-3-one analoguesActivity similar to α-tocopherol at 10⁻³ M tandfonline.comnih.gov
DPPH, OH, Superoxide Radical Scavenging4-chloro-2-(aryl)-5-(amino)pyridazinonesEffective radical scavenging activity demonstrated researchgate.netnih.gov
DPPH & H₂O₂ Scavenging4,5-dichloro-pyridazinone derivativesPotent antioxidant activity at 50µg/ml rjptonline.org

The cardiovascular effects of pyridazinone derivatives are a significant area of research, with numerous compounds demonstrating vasodilatory and antiplatelet activities. sarpublication.com These properties are beneficial for treating conditions like hypertension and thrombosis. tandfonline.com Studies have shown that various pyridazinone derivatives can induce vasorelaxation and inhibit platelet aggregation. nih.gov The mechanisms often involve the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-III, or the sensitization of cellular systems to calcium. sarpublication.comtandfonline.com

For example, the pyridazinone derivative PC-09 has been shown to inhibit platelet aggregation induced by collagen or thrombin by increasing cyclic AMP (cAMP) levels through the inhibition of cAMP PDE. sarpublication.com Other derivatives, such as Pimobendan, are known PDE inhibitors with both vasodilating and positive inotropic properties. sarpublication.com Levosimendan, another well-known pyridazinone, acts as a Ca2+ sensitizer (B1316253) and vasodilator. sarpublication.com This body of research indicates that the pyridazinone scaffold is a promising template for the development of novel cardiovascular drugs. researchgate.net

The pyridazinone nucleus is recognized for its potential in developing agents targeting the central nervous system, including anticonvulsant and antidepressant therapies. sarpublication.comsciensage.info The structural features often considered necessary for anticonvulsant activity include an aryl group and electron-donor atoms, which are present in the this compound structure. sphinxsai.com

Research on various pyridazinone derivatives has confirmed their potential in seizure control. researchgate.net Screening studies using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models have identified several potent compounds. sphinxsai.comnih.gov For instance, a series of hybrid benzimidazole-pyridazinone derivatives showed significant anticonvulsant activity, with one compound emerging as particularly effective and safe. nih.gov Mechanistic studies suggest that this activity is linked to a marked increase in gamma-aminobutyric acid (GABA) levels in the brain and effective binding to the GABAA receptor. nih.gov

In the field of agriculture, substituted pyridazinones are well-known for their herbicidal properties. sarpublication.com These compounds primarily act as plant growth regulators by interfering with essential physiological processes, most notably photosynthesis. cambridge.orgresearchgate.net The mechanism of action for many pyridazinone herbicides, including the structural class of 4-chloro-2-phenyl-3(2H)-pyridazinones, involves the inhibition of the photosynthetic electron transport chain. cambridge.orgnih.gov

Specifically, these herbicides act on Photosystem II (PS II), where they block electron transport, a process critical for converting light energy into chemical energy. ias.ac.inias.ac.in This inhibition disrupts the plant's ability to produce energy, ultimately leading to its death. The precise site of action is on the acceptor side of PS II, where the herbicides retard electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). nih.gov

Cellular and Molecular Targets and Pathways of Action

The diverse biological activities of this compound and related compounds stem from their interaction with a variety of cellular and molecular targets. The specific substitutions on the pyridazinone ring dictate the primary targets and the resulting biological effect.

Anti-inflammatory Action : The most prominent mechanism is the inhibition of Cyclooxygenase (COX) enzymes, with many derivatives showing selectivity for COX-2 over COX-1, which accounts for their potent anti-inflammatory effects with better gastric safety profiles. sarpublication.comnih.govnih.gov Other identified targets and pathways include the suppression of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Thromboxane A2 (TxA2) , as well as the inhibition of the NF-κB signaling pathway. nih.goveurekaselect.com Additional molecular targets such as Phosphodiesterase type 4 (PDE4) and various protein kinases (DYRK1A, GSK3, Cdc7 ) have also been implicated. nih.gov

Antioxidant Action : The primary mechanism is the direct scavenging of reactive oxygen species (ROS ), such as superoxide and hydroxyl radicals. nih.gov This is achieved through chemical processes like Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) , which neutralize the damaging free radicals. researchgate.net

Cardiovascular Effects : Vasodilatory and antiplatelet effects are often mediated through the inhibition of Phosphodiesterase (PDE) enzymes, leading to increased levels of intracellular messengers like cAMP. sarpublication.comtandfonline.com Some derivatives also function as Ca2+ sensitizers , enhancing myocardial contractility without significantly increasing intracellular calcium concentrations. sarpublication.com

Anticonvulsant Activity : The main pathway identified for the anticonvulsant effects of pyridazinones is the modulation of the GABAergic system. This involves increasing brain levels of the inhibitory neurotransmitter GABA and interacting directly with the GABAA receptor . nih.gov

Herbicidal Action : The plant growth regulating effects are due to the inhibition of Photosystem II (PS II) in the photosynthetic electron transport chain. By binding to the D1 protein in PS II, these compounds block the flow of electrons, thereby inhibiting photosynthesis and causing plant death. researchgate.netnih.govias.ac.in

Protein-Ligand Interaction Mechanisms

The interaction of pyridazinone derivatives with proteins is fundamental to their biological activity. While direct studies on this compound are not extensively detailed in the available literature, insights can be drawn from closely related analogs and the general behavior of the pyridazinone scaffold in binding to protein targets.

Molecular docking simulations and interaction studies of similar compounds, such as 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one, reveal a common pattern of molecular recognition. smolecule.com The pyridazinone carbonyl group is typically involved in forming hydrogen bonds with polar amino acid residues within the binding site of a target protein. smolecule.com Concurrently, the chlorinated aromatic rings tend to engage in hydrophobic interactions with nonpolar amino acid side chains. smolecule.com

The specific positioning of the chlorine atoms on the phenyl ring is critical for optimal binding. For instance, in the 3-chlorophenyl isomer, this substitution pattern is suggested to provide an ideal spatial orientation that maximizes the complementarity between the ligand and its receptor. smolecule.com It is plausible that the 2-chloro substitution in the target compound, this compound, similarly influences the compound's conformation and preferred binding mode within a protein's active site. The collective effect of these interactions—hydrogen bonding and hydrophobic contacts—stabilizes the ligand-protein complex, which is a prerequisite for eliciting a biological response. The pyridazinone scaffold itself is considered a "privileged chemotype" for targeting certain receptors through specific molecular interactions within their transmembrane binding pockets. smolecule.com

In silico studies, such as molecular docking, are instrumental in predicting these interactions. For various pyridazinone derivatives, these computational methods have been used to identify potential protein targets and to elucidate the binding modes. nih.govnih.govmdpi.comsemanticscholar.orgmalariaworld.org Such studies can provide valuable, albeit predictive, information on binding affinities and the key residues involved in the interaction.

Table 1: Predicted Protein-Ligand Interaction Profile

Interaction Type Moiety of this compound Potential Interacting Amino Acid Residues
Hydrogen Bonding Pyridazinone carbonyl group Polar residues (e.g., Serine, Threonine, Asparagine, Glutamine)
Hydrophobic Interactions Dichlorinated pyridazinone ring, Chlorinated phenyl ring Nonpolar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine)
Halogen Bonding Chlorine atoms Electron-rich atoms in amino acid side chains (e.g., oxygen, nitrogen, sulfur)

Receptor Binding Profiling

The receptor binding profile of a compound is crucial for understanding its pharmacological effects. For the broader class of pyridazinone derivatives, a range of receptor interactions has been reported, suggesting that these compounds can modulate various signaling pathways. sarpublication.com For example, certain pyridazinone derivatives have been investigated for their activity as antagonists for neuropeptide receptors, which can be explored through molecular docking simulations. smolecule.com

Studies on related pyridazinone structures have indicated potential interactions with G-protein coupled receptors (GPCRs). The binding of pyridazinone derivatives to these receptors can stabilize an inactive conformation, thereby preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling. smolecule.com This antagonistic activity is a key mechanism for their therapeutic effects in various disease models. smolecule.com

While a comprehensive receptor binding profile for this compound is not yet available, the known interactions of other pyridazinones suggest potential targets. For instance, some derivatives have shown affinity for monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. researchgate.net The inhibition of MAO-B, in particular, is a strategy for the treatment of neurological disorders. researchgate.net The potential for this compound to interact with such receptors warrants further investigation to fully characterize its pharmacological profile. nih.govnih.gov

Table 2: Potential Receptor Classes for Pyridazinone Derivatives

Receptor Class Potential Biological Effect
G-Protein Coupled Receptors (GPCRs) Modulation of various signaling pathways
Ion Channels Alteration of cellular excitability
Nuclear Receptors Regulation of gene expression
Enzymes (e.g., Kinases, Oxidoreductases) Inhibition or activation of metabolic and signaling pathways

Influence on Metabolic Enzymes and Pathways

The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of a wide range of xenobiotics, including many pharmaceuticals. nih.gov It is highly probable that this compound is also a substrate for one or more CYP isozymes. The oxidative metabolism of this compound could involve hydroxylation of the aromatic rings or other modifications to the pyridazinone core.

The influence of pyridazinone derivatives on metabolic enzymes is not limited to being substrates. Some of these compounds have been shown to inhibit the activity of certain enzymes. For example, some pyridazinone derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. nih.govmdpi.com This inhibitory activity is the basis for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, the metabolic stability of pyridazinone derivatives is a key consideration in drug development. A compound that is rapidly metabolized may have a short duration of action, while a compound that is resistant to metabolism may have a longer half-life but could also have a higher potential for accumulation and toxicity. Studies on pyrrolo[3,4-d]pyridazinone derivatives, for instance, have investigated their effects on liver and kidney function parameters, such as serum alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) activities, to assess their potential for toxicity. nih.gov The metabolic fate of this compound and its effect on key metabolic pathways remain to be fully elucidated.

Table 3: Potential Metabolic Fate of this compound

Metabolic Process Potential Outcome
Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Introduction or unmasking of functional groups, potentially mediated by Cytochrome P450 enzymes.
Phase II Metabolism (Conjugation) Covalent attachment of endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.
Enzyme Inhibition/Induction Potential to alter the metabolism of other co-administered drugs by inhibiting or inducing metabolic enzymes like CYPs.

Computational Chemistry and Theoretical Studies on 4,5 Dichloro 2 2 Chlorophenyl Pyridazin 3 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. While specific DFT studies on 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one are not extensively documented in publicly available literature, a detailed analysis of its parent compound, 4,5-Dichloropyridazin-3-(2H)-one, provides a strong foundation for understanding its properties.

A study utilizing DFT calculations with the B3LYP/6-31G(d,p) basis set has characterized the electronic properties of 4,5-Dichloropyridazin-3-(2H)-one. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of these frontier orbitals and the gap between them (ΔE) are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.netgsconlinepress.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from these calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For the parent compound, 4,5-Dichloropyridazin-3-(2H)-one, the most negative region was found around the carbonyl oxygen atom, indicating it as a likely site for electrophilic attack. researchgate.net

Table 1: Calculated Electronic Properties for 4,5-Dichloropyridazin-3-(2H)-one using DFT (B3LYP/6-31G(d,p)). researchgate.net
ParameterValue
EHOMO (eV)-7.65
ELUMO (eV)-1.87
Energy Gap (ΔE) (eV)5.78

In Silico Screening and Virtual Ligand Design

The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. jksus.orgsmolecule.comnih.gov Consequently, this compound and its analogues are attractive candidates for in silico screening and virtual ligand design to explore their therapeutic potential.

In silico techniques are powerful computational methods for identifying potential biological targets for a molecule (inverse virtual screening) or for discovering new active compounds for a known target (virtual screening). nih.govscienceopen.com These approaches include:

Pharmacophore-Based Screening: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific biological target. A pharmacophore model can be built and used to search large databases of compounds for molecules that match these criteria. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. wjarr.com Docking simulations score the different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts) and conformational strain, providing an estimate of the binding affinity. smolecule.comwjarr.com Studies on a constitutional isomer, 4,5-dichloro-2-(3-chlorophenyl)pyridazin-3(2H)-one, have used molecular docking to investigate its interactions with neuropeptide receptors, demonstrating that the pyridazinone core fits into the binding pocket while the chlorophenyl group engages in specific hydrophobic contacts. smolecule.com

Structure-Activity Relationship (SAR) and 3D-QSAR: These methods correlate the chemical structure of a series of compounds with their biological activity. By building computational models, predictions can be made about the activity of newly designed molecules, guiding the synthesis of more potent and selective compounds. rsc.org

Through these in silico approaches, libraries of pyridazinone derivatives can be efficiently screened against various biological targets, such as enzymes (e.g., acetylcholinesterase) or G-protein coupled receptors (GPCRs), to identify potential new drug candidates. jksus.orgnih.gov

Prediction of Reactivity and Stability Profiles

The reactivity and stability of this compound can be predicted using global reactivity descriptors derived from quantum chemical calculations. gsconlinepress.com These parameters, calculated from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's response to chemical reactions. semanticscholar.org

Key descriptors for the parent compound, 4,5-Dichloropyridazin-3-(2H)-one, have been calculated at the B3LYP/6-31G(d,p) level of theory. researchgate.net

Energy Gap (ΔE): The difference between ELUMO and EHOMO. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron. researchgate.netmdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Molecules with a large energy gap are generally harder and less reactive. researchgate.netgsconlinepress.com

Chemical Softness (ζ): The reciprocal of hardness. Softer molecules are more polarizable and more reactive. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons. researchgate.net

Table 2: Predicted Reactivity and Stability Descriptors for 4,5-Dichloropyridazin-3-(2H)-one. researchgate.net
ParameterValue (eV)
Ionization Potential (I)7.65
Electron Affinity (A)1.87
Electronegativity (χ)4.76
Chemical Hardness (η)2.89
Chemical Softness (ζ)0.35

Conformation Analysis and Conformational Landscapes

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. A key feature of this molecule is the rotational freedom around the single bond connecting the pyridazinone nitrogen (N2) and the 2-chlorophenyl ring. This rotation defines the molecule's conformational landscape.

The relative orientation of the two rings is determined by a balance of electronic and steric effects. plos.org

Steric Hindrance: The presence of the chlorine atom at the ortho (position 2) of the phenyl ring creates significant steric repulsion with the atoms of the pyridazinone ring, particularly the carbonyl group and the adjacent nitrogen atom. To alleviate this steric clash, the phenyl ring is expected to twist out of the plane of the pyridazinone ring.

Electronic Effects: While conjugation between the two aromatic systems would favor a planar arrangement to maximize π-orbital overlap, the strong steric repulsion from the ortho-chloro substituent makes a planar conformation energetically unfavorable. plos.org

Therefore, the conformational landscape of this compound is likely dominated by non-planar (twisted) conformers. The precise minimum-energy torsion angle and the energy barrier to rotation could be determined by computational methods such as performing a relaxed potential energy surface (PES) scan. Understanding this conformational preference is critical, as the specific three-dimensional shape of the molecule dictates how it can fit into the binding site of a biological target, ultimately influencing its activity. nih.gov Studies on similar biaryl systems confirm that electrostatic repulsion and steric effects are dominant forces in determining conformational preferences. plos.org

Applications in Chemical Biology and Agrosciences Research

Utility as Chemical Probes for Biological Pathway Elucidation

Development of Lead Compounds in Drug Discovery Research (Excluding Clinical Studies)

The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for the design of ligands for a variety of biological targets. Derivatives of 4,5-dichloropyridazin-3-one have been explored for their potential as lead compounds in drug discovery. For instance, research on a structurally similar compound, [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one, has demonstrated its utility as a precursor for a new class of derivatives with anticancer and antiangiogenic properties. cbijournal.com

In one study, a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were synthesized from a [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one intermediate. These compounds were evaluated for their in vitro cytotoxic activity against various cancer cell lines.

Compound DerivativeTarget Cancer Cell LineCytotoxic Activity (% inhibition at 100 µM)
4a (piperidin-1-yl)HEP3BPN 11 (liver)76.78±0.7
4b (4-methyl-1,4-diazepan-1-yl)HL60 (leukemia)71.55±0.88
4e (cyclopentylamino)HEP3BPN 11 (liver)79.04±0.2
4e (cyclopentylamino)MDA 453 (breast)73.09±0.1

Table 1: Cytotoxic Activity of Selected Pyridazinone Derivatives cbijournal.com

These findings underscore the potential of the 4,5-dichloro-2-arylpyridazin-3-one scaffold, including 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one, as a starting point for the development of novel therapeutic agents. The chlorine atoms at the 4 and 5 positions offer reactive sites for further chemical modifications to optimize biological activity and selectivity. smolecule.com

Contribution to the Field of Agrochemical Research as Herbicidal Agents

Pyridazinone derivatives have a long-standing history in agrochemical research, with several compounds developed and commercialized as herbicides. chemimpex.com The mode of action often involves the inhibition of vital plant processes such as photosynthesis. The structural features of this compound, particularly the chlorinated pyridazinone ring, are consistent with those of known herbicidally active compounds.

While specific herbicidal activity data for this compound is not available in the reviewed literature, a closely related compound, 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone, is noted for its potent herbicidal and fungicidal properties. chemimpex.com This suggests that the 2-(2-chlorophenyl) substitution in the target compound is likely to confer significant herbicidal activity. Further research would be needed to determine its specific efficacy against various weed species and its selectivity towards crops.

Role as Synthetic Intermediates for the Synthesis of Complex Chemical Entities

The chemical reactivity of the chlorine atoms on the pyridazinone ring makes this compound a valuable synthetic intermediate for the construction of more complex molecules. The chlorine atoms can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

For example, studies on 2-alkyl-4,5-dichloropyridazin-3(2H)-ones have demonstrated their use in the synthesis of pyridazinyl ethers. researchgate.net Similarly, the functionalization of 4,5-dichloropyridazin-3(2H)-one through nitration and subsequent reactions has been reported, leading to the formation of various substituted pyridazinone derivatives. researchgate.net These examples highlight the synthetic versatility of the 4,5-dichloropyridazinone core, which can be leveraged to build diverse chemical libraries for screening in drug discovery and agrochemical research. The 2-(2-chlorophenyl) substituent would influence the reactivity and properties of the resulting complex molecules.

Research into Applications in Material Science (e.g., Organic Light Emitting Diodes, Semiconductors)

While the primary research focus for pyridazinone derivatives has been in the life sciences, the photophysical properties of some heterocyclic compounds have led to their investigation in material science. There is currently no available research specifically exploring the use of this compound in applications such as organic light-emitting diodes (OLEDs) or semiconductors. However, the synthesis of polymers and coatings from the related 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone has been mentioned as a potential application, aiming to enhance durability and environmental resistance. chemimpex.com This suggests a potential, though unexplored, avenue for research into the material science applications of this compound, contingent on its specific electronic and photophysical properties.

Future Perspectives and Research Challenges

Advancements in Stereoselective Synthesis of Pyridazinone Derivatives

The biological activity of chiral pyridazinone derivatives can be highly dependent on their stereochemistry. However, the development of stereoselective synthetic methods for these compounds, particularly those with chirality centers, remains a significant area of research. Future advancements are expected to focus on:

Asymmetric Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, to control the stereochemical outcome of key bond-forming reactions in the synthesis of the pyridazinone core or the introduction of chiral substituents.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct enantiomerically pure pyridazinone derivatives.

Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomerically enriched compounds.

These advancements will be crucial for the synthesis of stereochemically defined analogs of 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one, enabling a more precise understanding of their structure-activity relationships (SAR).

Exploration of Novel Biological Targets and Therapeutic Areas

The diverse biological activities of pyridazinone derivatives suggest that they interact with a wide range of molecular targets. benthamdirect.comeurekaselect.com While research has identified some targets, a vast landscape remains to be explored. Future research will likely focus on:

Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the specific protein targets of this compound and related compounds. This will provide a deeper understanding of their mechanisms of action. eurekalert.org

Expansion into New Therapeutic Areas: Investigating the potential of pyridazinone derivatives in treating a broader range of diseases, including neurodegenerative disorders, metabolic diseases, and viral infections. eurekalert.org The structural features of this compound, such as its halogenation pattern, may confer unique activities that warrant investigation. smolecule.com

Repurposing Known Compounds: Screening existing libraries of pyridazinone derivatives against new biological targets to discover novel therapeutic applications.

The table below summarizes some of the established and emerging biological targets for the broader class of pyridazinone derivatives.

Biological Target ClassSpecific ExamplesPotential Therapeutic Area
KinasesMitogen-activated protein kinases (MAPKs)Anti-inflammatory, Anticancer
EnzymesCyclooxygenase (COX)Anti-inflammatory, Analgesic
EnzymesLipooxygenase (LOX)Anti-inflammatory
ReceptorsFormyl peptide receptorsAnti-inflammatory
EnzymesPhosphodiesterases (PDEs)Cardiovascular diseases, Anti-inflammatory

Integration of Advanced Computational Methods in Design and Optimization

Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new drug candidates. researchgate.netnih.govscilit.comnih.govsemanticscholar.org The integration of advanced computational methods will be pivotal for the future development of this compound analogs. Key areas of focus include:

Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of pyridazinone derivatives to their biological targets, providing insights for rational drug design. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of pyridazinone derivatives with their biological activity, enabling the prediction of the potency of novel compounds.

Pharmacophore Modeling: Identifying the key structural features required for the biological activity of pyridazinone derivatives, which can be used to design new compounds with improved properties.

In Silico ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new pyridazinone derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

The following table outlines various computational tools and their applications in pyridazinone research.

Computational MethodApplication in Pyridazinone Research
Molecular DockingPredicting binding poses and interactions with target proteins.
Molecular DynamicsSimulating the dynamic behavior of ligand-protein complexes.
QSARPredicting the biological activity of new derivatives.
Pharmacophore ModelingIdentifying essential structural features for activity.
ADMET PredictionAssessing drug-likeness and pharmacokinetic properties.

Development of Environmentally Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. rasayanjournal.co.inresearchgate.netresearchgate.netmdpi.com Future research on the synthesis of this compound and its analogs will likely emphasize the development of more sustainable methods, such as:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids. researchgate.net

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields, often with reduced solvent usage. rasayanjournal.co.in

Flow Chemistry: Conducting reactions in continuous flow systems, which can offer better control over reaction parameters, improved safety, and easier scalability. organic-chemistry.org

Strategies for Overcoming Research Hurdles in Pyridazinone Chemistry and Biology

Despite the therapeutic potential of pyridazinone derivatives, several challenges need to be addressed to translate them into clinical candidates. eurekalert.org Key hurdles and potential strategies to overcome them include:

Bioavailability and Target Specificity: Many pyridazinone derivatives suffer from poor bioavailability and lack of specificity for their intended biological targets. eurekalert.org Future research will focus on optimizing the physicochemical properties of these compounds through structural modifications to improve their absorption and distribution. Additionally, structure-based design and SAR studies will be crucial for enhancing target specificity and reducing off-target effects.

Understanding Mechanisms of Action: For many pyridazinone derivatives, the precise mechanism of action remains unclear. A deeper understanding of how these compounds interact with their biological targets and modulate cellular pathways is essential for their rational development.

Drug Resistance: The emergence of drug resistance is a significant challenge in many therapeutic areas, including cancer and infectious diseases. Strategies to overcome resistance could involve the development of combination therapies or the design of pyridazinone derivatives that target novel pathways not susceptible to existing resistance mechanisms.

Q & A

Q. What synthetic methodologies are recommended for producing 4,5-Dichloro-2-(2-chlorophenyl)pyridazin-3-one with high yield and purity?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with halogenated pyridazine precursors. Key steps include:
  • Chlorination : Selective introduction of chlorine atoms at the 4,5-positions using reagents like POCl₃ or SOCl₂ under reflux conditions.
  • Coupling Reactions : Suzuki-Miyaura cross-coupling or Ullmann-type reactions to attach the 2-chlorophenyl group .
  • Optimization : Reaction temperatures (80–120°C) and catalysts (e.g., Pd(PPh₃)₄ for coupling) are critical for yield improvement. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • Methodological Answer :
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles and torsion angles) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities.
  • Physical Properties :
PropertyValueSource
Molecular Weight293.51 g/mol
Melting Point201 °C
Density1.62±0.1 g/cm³
Exact Mass284.012 g/mol

Q. How can researchers determine solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (chloroform) via gravimetric analysis.
  • Stability : Accelerated degradation studies (40–60°C, 75% humidity) over 14 days, monitored by HPLC. Adjust storage to inert atmospheres if decomposition exceeds 5% .

Advanced Research Questions

Q. How can computational chemistry tools predict reactivity and interaction mechanisms?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Software: Gaussian or ORCA .
  • Molecular Docking : Simulate ligand-protein interactions (e.g., with kinases) using AutoDock Vina. Validate binding energies (<−6 kcal/mol) against experimental IC₅₀ values .
  • Molecular Dynamics (MD) : Assess conformational stability in solvent models (e.g., TIP3P water) over 100-ns simulations .

Q. What strategies resolve contradictions in reported biological activities?

  • Methodological Answer :
  • Assay Standardization : Replicate studies with controlled variables (e.g., cell lines, serum concentration).
  • Meta-Analysis : Compare IC₅₀ values across literature, accounting for assay sensitivity (e.g., MTT vs. ATP-luminescence) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 2-chlorophenyl with 3-fluorophenyl) to isolate activity contributors .

Q. How does electronic configuration influence regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Electrostatic Potential Maps : Generated via DFT to identify electron-deficient regions (e.g., pyridazinone ring) prone to nucleophilic attack .
  • Kinetic Studies : Monitor reaction intermediates (e.g., using stopped-flow UV-Vis) to determine rate-determining steps .
  • Isotopic Labeling : Track ³⁶Cl migration during halogen exchange to confirm mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.